4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Description
This compound belongs to the 1,2,3,4-tetrahydroquinoxalin-2-one class, characterized by a bicyclic aromatic system fused with a partially saturated heterocyclic ring. The unique substitution pattern includes a thiophene-2-sulfonyl group linked to a pyrrolidine-2-carbonyl moiety at position 4 of the tetrahydroquinoxaline core.
Properties
IUPAC Name |
4-(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-15-11-19(13-6-2-1-5-12(13)18-15)17(22)14-7-3-9-20(14)26(23,24)16-8-4-10-25-16/h1-2,4-6,8,10,14H,3,7,9,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPHBNFFXDMRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a novel quinoxaline derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups that enhance its reactivity and biological interactions. The key components include:
- Tetrahydroquinoxaline core : Provides a bicyclic aromatic framework.
- Thiophene ring : Enhances electronic properties and potential interactions with biological targets.
- Sulfonyl group : Increases solubility and reactivity.
These structural features contribute to the compound's versatility in biological applications.
Biological Activities
Research indicates that This compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting it could be developed into an antimicrobial agent.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which is critical for therapeutic efficacy in treating diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing physiological responses.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways or signal transduction.
- Receptor Interaction : Binding to specific receptors can alter their activity, potentially leading to therapeutic effects in conditions like inflammation or cancer.
- Signal Transduction Modulation : The compound may influence intracellular signaling pathways, thereby affecting cell proliferation and survival.
Synthesis Methods
Synthesis of this compound can be achieved through various organic chemistry techniques. Recent advances emphasize environmentally friendly methods that align with green chemistry principles. Typical synthetic routes involve multi-step reactions that incorporate the thiophene sulfonyl moiety and the pyrrolidine carbonyl group into the quinoxaline framework.
Comparative Analysis
To better understand the uniqueness of this compound compared to other similar derivatives, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Quinoxaline | Basic quinoxaline structure | Antimicrobial | Lacks additional functional groups |
| Thiophene Derivative | Contains thiophene ring | Anticancer | Focused on thiophene's role in activity |
| Pyrrolidine-based Compound | Pyrrolidine ring present | Enzyme inhibition | Different substituents affecting activity |
| Tetrahydroquinoxaline | Tetrahydro structure | Neuroprotective | Emphasis on central nervous system effects |
The unique combination of the thiophene sulfonyl group and the tetrahydroquinoxaline core sets this compound apart by providing enhanced reactivity and potential for diverse biological applications .
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antimicrobial Studies : In vitro assays demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Neuroprotective Effects : Preliminary research indicates that the compound may protect neuronal cells from apoptosis in models of neurodegeneration, suggesting its potential utility in treating conditions like Alzheimer's disease .
- Enzyme Inhibition Assays : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways relevant to cancer progression, showing promising results that warrant further investigation .
Scientific Research Applications
Biological Activities
Research indicates that quinoxaline derivatives exhibit a range of biological activities. The specific activities associated with 4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one include:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : The unique combination of the thiophene and pyrrolidine groups contributes to its bioactivity, making it a candidate for further pharmacological studies.
- Enzyme Inhibition : Some derivatives are known to inhibit specific enzymes, which can be crucial in treating diseases related to enzyme dysfunction.
Case Studies
While specific case studies directly involving this compound may be limited, related research provides insights into its potential applications:
- Anticancer Research : Studies have demonstrated that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this derivative have been shown to induce apoptosis in breast cancer cells.
- Antimicrobial Studies : Research indicates that certain quinoxaline derivatives possess broad-spectrum antimicrobial properties. Compounds with similar functionalities have been tested against resistant bacterial strains, showing promising results.
- Enzyme Inhibition Studies : Several studies have reported on the enzyme inhibitory properties of pyrrolidine-containing compounds. These studies highlight the potential for developing therapeutics targeting specific metabolic pathways.
Comparison with Similar Compounds
Structural Analogs and Their Properties
4-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 897388-44-2)
- Core Structure: Shares the tetrahydroquinoxalin-2-one backbone.
- Substituent : Pyridin-3-yl group at position 4.
- Molecular Formula : C₁₀H₁₀N₂O.
- Key Differences :
- The pyridinyl group enhances polarity compared to the thiophene-sulfonyl-pyrrolidine substituent, likely improving aqueous solubility.
- Reduced steric bulk may facilitate binding to flat aromatic pockets in target proteins.
- Applications : Often used as a building block in medicinal chemistry for kinase inhibitors or neurotransmitter receptor modulators .
NVP-AAM077
- Structure: (R)-[(S)-1-(4-bromophenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid.
- Key Features: Incorporates a dioxo-tetrahydroquinoxaline core with a bromophenyl-ethylamino and phosphonic acid group. Molecular Weight: ~500 g/mol (estimated).
- Pharmacology: High-affinity NMDA receptor antagonist with selectivity for NR2A subunits (Kd = 4.5 nM for NR1/NR2A vs. 140 nM for NR1/NR2B). The phosphonic acid group enhances solubility and mimics endogenous glutamate in receptor binding .
2-Chloro-4-morpholin-4-yl-6-[4-(thiophene-2-sulfonyl)-piperazin-1-ylmethyl]-thieno[2,3-d]pyrimidine
- Core Structure: Thieno[2,3-d]pyrimidine, a kinase-inhibitor scaffold.
- Substituents :
- Thiophene-2-sulfonyl-piperazine at position 5.
- Morpholine at position 4.
- Molecular Formula : C₁₈H₂₁ClN₆O₃S₂.
- Key Differences: The thieno-pyrimidine core replaces tetrahydroquinoxaline, favoring ATP-binding pocket interactions in kinases. Morpholine and piperazine groups enhance solubility and metabolic stability.
- Applications : Representative of kinase inhibitors targeting PI3K/AKT/mTOR pathways .
Comparative Data Table
Key Research Findings
Morpholine and piperazine in the thieno-pyrimidine derivative improve water solubility through hydrogen bonding .
Target Selectivity: NVP-AAM077’s phosphonic acid group enables precise NMDA receptor subtype selectivity, a feature absent in the target compound due to its neutral substituents . Thieno-pyrimidine derivatives leverage planar aromatic cores for kinase inhibition, suggesting divergent therapeutic applications compared to tetrahydroquinoxaline-based compounds .
Synthetic Utility: The tetrahydroquinoxaline scaffold is versatile for introducing sulfonamide or carbonyl groups, enabling rapid diversification in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
